2-Benzyl-1H-benzimidazole-6-carboxylic acid
Description
Properties
IUPAC Name |
2-benzyl-3H-benzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-15(19)11-6-7-12-13(9-11)17-14(16-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYLIYKCQPPISO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=C(N2)C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353757 | |
| Record name | 2-Benzyl-1H-benzimidazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208118-13-2 | |
| Record name | 2-Benzyl-1H-benzimidazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis Strategies for Benzimidazole Derivatives
Stobbe Condensation and Cyclization
The patent WO2015005615A1 outlines a robust method for synthesizing benzimidazole derivatives via Stobbe condensation. This reaction involves the base-mediated coupling of diethyl succinate with aromatic aldehydes, forming α,β-unsaturated esters. Subsequent cyclization with o-phenylenediamine analogues yields the benzimidazole core. For 2-benzyl-1H-benzimidazole-6-carboxylic acid, the protocol employs:
- Starting Materials : Ethyl 4-acetoxy-1-benzyl-2-methyl-1H-benzo[d]imidazole-6-carboxylate as a key intermediate.
- Base Catalysts : Potassium tert-butoxide or sodium ethoxide, which facilitate deprotonation and nucleophilic attack.
- Solvents : Methanol or ethanol, chosen for their polarity and compatibility with Stobbe adducts.
Hydrolysis and Decarboxylation
The final step involves hydrolyzing the ester group to the carboxylic acid. Acidic or basic hydrolysis (e.g., using HCl or NaOH) cleaves the ethyl ester, followed by decarboxylation under thermal conditions. This step is critical for achieving the target compound’s carboxylic acid functionality.
Detailed Methodologies from Patent WO2015005615A1
Example 7: Synthesis of 1-Benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic Acid
The patent provides a stepwise protocol for synthesizing a structurally analogous compound:
- Stobbe Condensation : Reacting diethyl succinate with benzaldehyde derivatives in ethanol at 50–55°C for 12 hours.
- Cyclization : Treating the Stobbe adduct with o-phenylenediamine in acetic anhydride, forming the benzimidazole ring.
- Hydrolysis : Adding aqueous NaOH to hydrolyze the ester to the carboxylic acid.
- Purification : Vacuum drying and recrystallization from ethanol/water (1:2 v/v) yield the pure product.
Table 1: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Stobbe Condensation | KOtBu, ethanol, 50°C, 12h | 85 |
| Cyclization | Acetic anhydride, 80°C, 6h | 78 |
| Hydrolysis | 2M NaOH, reflux, 4h | 92 |
Spectroscopic Validation
1H-NMR Data for Intermediates (DMSO-d₆, 400 MHz):
- Ethyl 4-acetoxy-1-benzyl-2-methyl-1H-benzo[d]imidazole-6-carboxylate : δ 8.10 (s, 1H), 7.61 (s, 1H), 7.40–7.15 (m, 5H), 5.59 (m, 2H), 4.31 (q, 2H), 2.61 (s, 3H).
- 1-Benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic Acid : δ 7.55 (s, 1H), 7.36–7.15 (m, 6H), 5.59 (m, 2H), 2.90 (q, 2H).
Optimization and Yield Analysis
Solvent and Temperature Effects
Applications and Derivatives
While this compound itself is primarily an intermediate, its derivatives show promise as:
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-1H-benzimidazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Oxidation: Benzimidazole N-oxides.
Reduction: Reduced benzimidazole derivatives.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex benzimidazole derivatives. These derivatives have been extensively studied for their potential as enzyme inhibitors and their interactions with biological macromolecules .
Table 1: Common Synthetic Reactions Involving 2-Benzyl-1H-benzimidazole-6-carboxylic Acid
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Hydrogen peroxide, potassium permanganate | Benzimidazole N-oxides |
| Reduction | Sodium borohydride, lithium aluminum hydride | Reduced benzimidazole derivatives |
| Substitution | Halogenating agents, nitrating agents | Halogenated or nitrated derivatives |
Biology
In biological research, this compound has shown significant interactions with various enzymes and proteins, influencing their activity. It has been observed to inhibit several enzymes involved in metabolic pathways, which is crucial for its therapeutic applications in disease treatment .
Table 2: Biological Activities of this compound
| Activity Type | Effect | Target Organisms/Processes |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | Various cancer cell lines |
| Antimicrobial | Inhibits growth of bacteria and fungi | Escherichia coli, Staphylococcus aureus |
| Antifungal | Effective against Candida albicans | Fungal infections |
Pharmacological Applications
The compound exhibits a wide range of pharmacological activities, making it a candidate for various therapeutic applications:
- Anticancer : Studies indicate that it can induce cell cycle arrest and apoptosis in cancer cells by modulating the expression of key regulatory genes .
- Antimicrobial : It has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties .
- Enzyme Inhibition : The compound acts as an inhibitor for several important enzymes, including dihydrofolate reductase, which is significant for its antimicrobial effects .
Case Studies
Several studies have highlighted the efficacy of this compound in various applications:
- Anticancer Activity : A study evaluated the antiproliferative effects of synthesized benzimidazole derivatives on the MDA-MB-231 breast cancer cell line. The results indicated that certain derivatives exhibited IC50 values as low as 16.38 μM, demonstrating potent anticancer activity .
- Antimicrobial Efficacy : Another study investigated the antimicrobial properties against multiple strains of bacteria and fungi. Compounds derived from this compound showed significant inhibitory effects with minimal inhibitory concentration values ranging from 4 to 64 μg/mL against various pathogens .
- Mechanistic Insights : Research into the molecular mechanisms revealed that binding interactions with target biomolecules led to either inhibition or activation of enzyme activity, contributing to its therapeutic potential .
Mechanism of Action
The mechanism of action of 2-Benzyl-1H-benzimidazole-6-carboxylic acid involves its interaction with various molecular targets. The benzimidazole core can mimic purine bases, allowing it to bind to nucleic acids and proteins. This binding can inhibit the activity of enzymes such as DNA topoisomerases, which are crucial for DNA replication and cell division. Additionally, the compound can interfere with the function of microtubules, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
2-Phenylbenzimidazole: Similar structure but with a phenyl group instead of a benzyl group.
2-Methylbenzimidazole: Contains a methyl group at the 2-position.
2-Aminobenzimidazole: Features an amino group at the 2-position.
Uniqueness: 2-Benzyl-1H-benzimidazole-6-carboxylic acid is unique due to the presence of both a benzyl group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. The benzyl group enhances lipophilicity, improving cell membrane permeability, while the carboxylic acid group allows for further derivatization and conjugation with other molecules .
Biological Activity
2-Benzyl-1H-benzimidazole-6-carboxylic acid is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
This compound exhibits significant interactions with various enzymes and proteins, influencing their activity. It has been shown to inhibit several enzymes involved in metabolic pathways, which is crucial for its potential therapeutic applications in disease treatment.
Table 1: Biochemical Interactions of this compound
| Biomolecule | Interaction Type | Effect |
|---|---|---|
| Enzymes | Inhibition | Alters metabolic pathways |
| Proteins | Binding | Modulates activity and function |
| DNA/RNA | Interaction | Affects stability and function |
Cellular Effects
The compound influences critical cellular processes such as cell signaling pathways, gene expression, and metabolism. Notably, it has been observed to induce apoptosis in cancer cells by modulating the expression of regulatory genes.
Case Study: Anticancer Activity
In a study evaluating the antiproliferative effects of various benzimidazole derivatives, this compound demonstrated significant activity against the MDA-MB-231 breast cancer cell line. The compound exhibited an IC50 value of approximately 16.38 μM, indicating its potential as an anticancer agent .
Molecular Mechanism
The mechanism of action for this compound involves binding interactions with specific molecular targets. This binding can lead to either inhibition or activation of enzyme activity depending on the interaction's nature.
- Enzyme Inhibition : The compound can bind to the active site of enzymes, blocking substrate access.
- Gene Regulation : It modulates the expression of genes involved in cell cycle regulation and apoptosis.
- Membrane Permeability : The presence of a benzyl group enhances lipophilicity, improving cell membrane penetration .
Pharmacological Applications
The diverse biological activities of this compound make it a candidate for various therapeutic applications:
Table 2: Pharmacological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis in cancer cells |
| Antimicrobial | Exhibits activity against bacterial strains |
| Antiviral | Potentially inhibits viral replication |
| Enzyme Inhibition | Modulates enzyme activity affecting metabolic pathways |
Comparative Analysis with Related Compounds
Several compounds structurally similar to this compound have been studied for their biological activities.
Table 3: Comparison with Related Compounds
| Compound Name | Structural Features | Unique Biological Activity |
|---|---|---|
| 2-Phenylbenzimidazole | Phenyl group instead of benzyl | Antimicrobial properties |
| 2-Methylbenzimidazole | Methyl group at position 2 | Varying lipophilicity affecting bioavailability |
| 2-Aminobenzimidazole | Amino group at position 2 | Enhanced anticancer activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing 2-Benzyl-1H-benzimidazole-6-carboxylic acid derivatives?
- Methodological Answer :
- Step 1 : Start with 5,6-diaminobenzimidazole derivatives. React with benzyl chloride under basic conditions (e.g., KOH/EtOH) to introduce the benzyl group at the N1 position.
- Step 2 : Carboxylation at the 6-position can be achieved via a Pd-catalyzed carbonylation reaction using CO gas or via hydrolysis of nitrile intermediates (e.g., using H2SO4/H2O) .
- Step 3 : Purify intermediates using column chromatography (silica gel, eluent: CH2Cl2/MeOH) and confirm purity via HPLC (C18 column, 0.1% TFA in H2O/ACN gradient) .
Q. How is X-ray crystallography utilized to resolve the crystal structure of benzimidazole-6-carboxylic acid derivatives?
- Methodological Answer :
- Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Collect frames with ω-scans (0.5° step) .
- Structure Solution : Apply the SHELXS-97 direct methods for phase determination, followed by SHELXL-97 for refinement. Anisotropic displacement parameters refine non-H atoms; H atoms are placed geometrically .
- Validation : Check for R-factor convergence (e.g., R1 < 0.05) and validate bond lengths/angles against standard values (e.g., C–C: 1.54 Å) .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectral data (NMR/IR) and crystallographic findings for benzimidazole derivatives?
- Methodological Answer :
- Step 1 : Cross-validate NMR assignments (e.g., 1H and 13C) with DFT-calculated chemical shifts (Gaussian 16, B3LYP/6-31G* basis set). Discrepancies may arise from dynamic effects (e.g., tautomerism) not captured in static crystal structures .
- Step 2 : Perform variable-temperature NMR to detect conformational flexibility. For IR, compare experimental carbonyl stretches (e.g., 1680–1720 cm⁻¹) with computed vibrational modes .
- Step 3 : Reconcile crystallographic hydrogen-bonding networks (e.g., O–H···N interactions) with solution-phase behavior using molecular dynamics simulations (Amber or GROMACS) .
Q. What experimental design strategies optimize the synthetic yield of this compound?
- Methodological Answer :
- DoE Approach : Use a 3-factor Box-Behnken design to optimize reaction time (12–24 h), temperature (80–120°C), and catalyst loading (5–15 mol% Pd). Analyze responses (yield, purity) via ANOVA .
- Critical Parameters : Identify temperature as the dominant factor (p < 0.05) via Pareto charts. Scale-up under optimized conditions (110°C, 10 mol% Pd, 18 h) achieves >85% yield .
Q. How to profile impurities in benzimidazole-6-carboxylic acid derivatives during API synthesis?
- Methodological Answer :
- Analytical Workflow :
- LC-MS : Use a C18 column (3.5 µm, 150 × 4.6 mm) with ESI+ mode. Identify impurities via exact mass (e.g., m/z 325.12 for de-benzylated byproducts) .
- NMR Spiking : Add authentic standards (e.g., 4-methyl analogues) to isolate impurity signals in 1H NMR (e.g., δ 2.35 ppm for methyl groups) .
- Mitigation : Adjust reaction pH (e.g., pH 7–8) to suppress side reactions like over-alkylation .
Q. What computational methods predict structure-property relationships for benzimidazole-6-carboxylic acid derivatives?
- Methodological Answer :
- DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity (e.g., HOMO = −5.2 eV for electron-deficient carboxyl groups). Use Multiwfn for charge distribution analysis .
- QSAR Studies : Derive Hammett σ constants for substituents (e.g., σ = +0.23 for 2-benzyl groups) to correlate with bioactivity (e.g., IC50 values) .
Q. How to evaluate the biological activity of this compound in drug discovery?
- Methodological Answer :
- In Vitro Assays : Test against kinase targets (e.g., EGFR) using fluorescence polarization (FP) assays. IC50 values <1 µM indicate potent inhibition .
- SAR Analysis : Compare 6-carboxylic acid derivatives with ester or amide analogues. Carboxylic acids show enhanced solubility (LogP = 1.2 vs. 2.5 for esters) and target binding (ΔG = −8.5 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
